

1,4-Oxathiane-2,6-dione: A Versatile Reagent in Modern Organic Synthesis

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Compound of Interest

Compound Name: 1,4-Oxathiane-2,6-dione

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

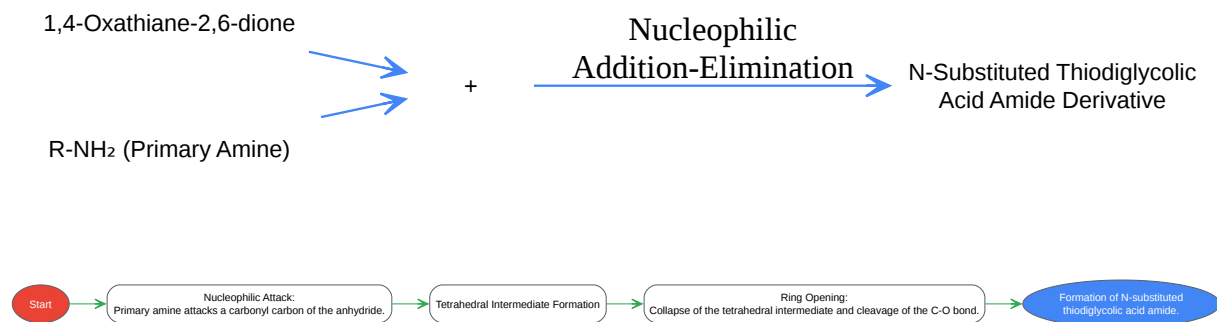
Introduction:

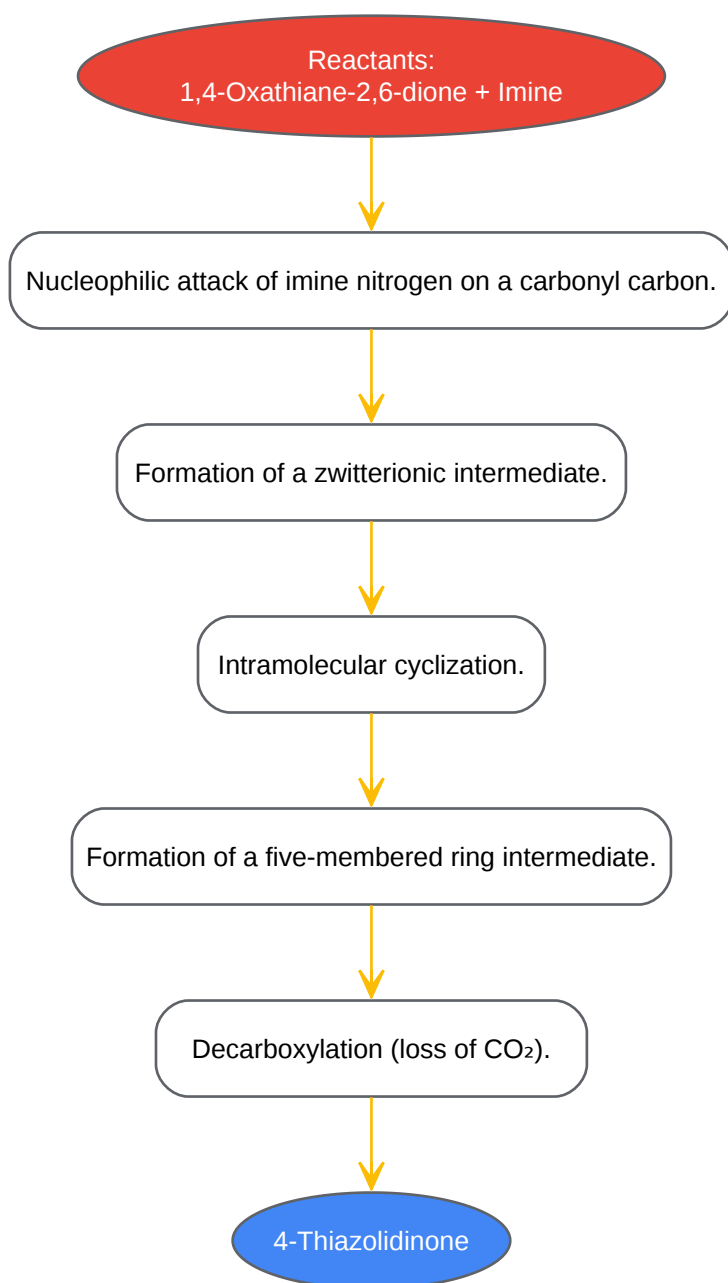
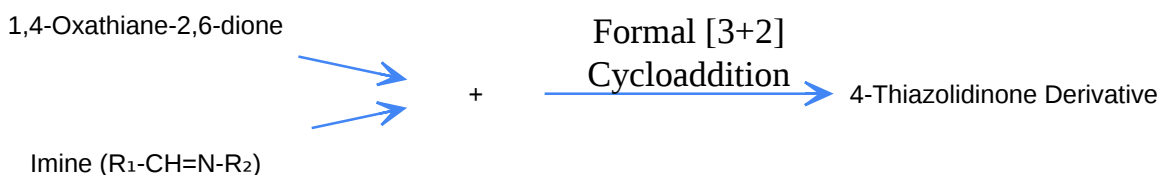
1,4-Oxathiane-2,6-dione, also known by its common synonym thiodiglycolic anhydride, is a heterocyclic compound featuring a six-membered ring containing both sulfur and oxygen atoms. Its unique structure, possessing two reactive carbonyl groups, makes it a valuable reagent in organic synthesis. This document provides detailed application notes and experimental protocols for the use of **1,4-oxathiane-2,6-dione** in the synthesis of key pharmaceutical building blocks, including precursors for Serotonin Transporter (SERT) inhibitors and functionalized 4-thiazolidinones.

Application 1: Synthesis of N-Substituted Thiodiglycolic Acid Amide Derivatives (Precursors for SERT Inhibitors)

1,4-Oxathiane-2,6-dione serves as a crucial reagent in the synthesis of precursors for SERT inhibitors, which are vital in the development of therapeutics for central nervous system (CNS) disorders. The reaction with primary amines proceeds through a nucleophilic addition-elimination mechanism, leading to the ring-opening of the anhydride and the formation of a mono-amide carboxylic acid.

Reaction Scheme:





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